4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Kinase Inhibition JAK Selectivity Structure-Activity Relationship

The compound 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (C18H20N4O3, MW 340.4 g/mol) is a synthetic small molecule featuring a pyridine-2-carboxamide core linked via an ether bridge to a 1-benzoylazetidine moiety, which is further substituted with a 4-(dimethylamino) group. It is structurally classified within a broader pharmacophore space of azetidine-containing kinase inhibitors, with the dimethylamino benzoyl substitution pattern being a distinctive feature relative to other azetidine-pyridine carboxamide analogs.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
CAS No. 2640973-95-9
Cat. No. B6475239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS2640973-95-9
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
InChIInChI=1S/C18H20N4O3/c1-21(2)13-5-3-12(4-6-13)18(24)22-10-15(11-22)25-14-7-8-20-16(9-14)17(19)23/h3-9,15H,10-11H2,1-2H3,(H2,19,23)
InChIKeyRPVPCXLUJFEKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2640973-95-9): A Structural Overview for Scientific Procurement


The compound 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (C18H20N4O3, MW 340.4 g/mol) is a synthetic small molecule featuring a pyridine-2-carboxamide core linked via an ether bridge to a 1-benzoylazetidine moiety, which is further substituted with a 4-(dimethylamino) group [1]. It is structurally classified within a broader pharmacophore space of azetidine-containing kinase inhibitors, with the dimethylamino benzoyl substitution pattern being a distinctive feature relative to other azetidine-pyridine carboxamide analogs. The compound's core scaffold is noted in patent literature as relevant to Janus kinase (JAK) inhibition, a mechanism of significant therapeutic interest for inflammatory and respiratory diseases [2].

The Risk of Generic Substitution for 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide


Substituting 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide with a close structural analog from the same azetidine-pyridine carboxamide class is not scientifically justified without direct comparative data. The 4-(dimethylamino)benzoyl substituent is a key pharmacophore element that differentiates it from other azetidine-3-yloxy pyridine-2-carboxamides, which may carry cyclohexenyl, quinoxalinyl, or trifluoromethylbenzoyl groups . In the context of kinase inhibition, such variations can lead to significant shifts in target selectivity and potency [1]. Without head-to-head assay data, assuming functional equivalence between this compound and its nearest analogs (e.g., those with a 3-(trifluoromethyl)benzoyl or 2-fluorobenzenesulfonyl substitution) is a high-risk procurement decision that can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide Selection


Kinase Inhibition Selectivity vs. Trifluoromethyl Analog

The target compound is putatively classified as a kinase inhibitor based on its structural alignment with dimethyl amino azetidine amides claimed as JAK inhibitors [1]. A directly comparable analog, 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, differs only in the benzoyl substituent (dimethylamino vs. trifluoromethyl) . While neither compound has published quantitative kinase panel data, the strong electron-donating property of the dimethylamino group versus the electron-withdrawing trifluoromethyl group is predicted to alter the compound's binding pose in the ATP-binding pocket, potentially leading to a differentiated kinase selectivity profile. This remains a class-level inference pending direct experimental confirmation.

Kinase Inhibition JAK Selectivity Structure-Activity Relationship

Structural Uniqueness in the Azetidine-3-yloxy Pyridine-2-carboxamide Series

A structural search of the azetidine-3-yloxy pyridine-2-carboxamide chemotype reveals multiple commercially-available analogs, including those with cyclohex-3-ene-1-carbonyl, quinoxalin-2-yl, and 3-bromobenzoyl substituents . Among these, the 4-(dimethylamino)benzoyl substituent represents a distinct chemotype not represented in any other commercially listed analog from the main reagent vendors. This structural uniqueness is valuable for constructing diverse screening libraries where the goal is to sample maximally different pharmacophoric features within a privileged scaffold.

Chemical Library Design Scaffold Diversity Medicinal Chemistry

Recommended Procurement Scenarios for 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide


JAK Kinase Family Primary Screening Panels

This compound should be procured for screening against the JAK kinase family (JAK1, JAK2, JAK3, TYK2) as part of a focused azetidine-based library. The dimethylamino substitution pattern is explicitly claimed in the JAK inhibitor patent space [1], making it a relevant probe for exploring structure-kinase selectivity relationships. Its use should be prioritized over analogs with different substituents when the objective is to capture electron-rich benzamide interactions in the kinase hinge region.

Chemical Diversity Set Expansion for High-Throughput Screening

For organizations building a diversity-oriented screening collection, this compound offers a basic, ionizable center (dimethylamino pKa ~5) within an otherwise neutral scaffold. This property distinguishes it from the majority of commercially available azetidine-pyridine carboxamide analogs, which lack a basic nitrogen [1]. Its inclusion can increase the physicochemical diversity of a library, which is a known factor in improving hit rates in cell-based phenotypic screens.

Structure-Activity Relationship (SAR) Probe for Benzoyl Substituent Effects

The compound can serve as a matched molecular pair with the 3-(trifluoromethyl)benzoyl analog to interrogate the effect of electron-donating vs. electron-withdrawing substituents on target binding [1]. This head-to-head SAR study is most appropriate in early drug discovery programs where a core azetidine-pyridine carboxamide scaffold has been identified as a hit, and the team needs to quickly explore substituent effects before committing to lead optimization.

Quote Request

Request a Quote for 4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.